molecular formula C16H24N2O2 B3941448 N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide

N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide

Cat. No. B3941448
M. Wt: 276.37 g/mol
InChI Key: IIJYNMNZMFTBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. MPMP is a synthetic compound that belongs to the class of piperidine derivatives, which have been found to exhibit various pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been found to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also modulates the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been shown to produce analgesia, reduce inflammation, and decrease seizure activity in various animal models. It also exhibits anxiolytic and antidepressant-like effects, which may be attributed to its modulation of the GABA receptor. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been found to have a low toxicity profile and does not produce significant side effects in animal studies.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a wide range of pharmacological properties, which makes it a versatile tool for investigating various physiological and biochemical processes. However, the limitations of using N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide in lab experiments include its limited solubility in water and its potential to produce false-positive results in certain assays.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide. One potential area of investigation is its use as a potential treatment for addiction. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of novel derivatives of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide with improved pharmacological properties. These derivatives may have increased potency, selectivity, and reduced side effects, which could lead to the development of new therapeutics. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide and its potential interactions with other drugs and receptors.
Conclusion
In conclusion, N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide is a synthetic compound that has shown great potential for use in scientific research. Its wide range of pharmacological properties and low toxicity profile make it a versatile tool for investigating various physiological and biochemical processes. Future research on N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide may lead to the development of new therapeutics for the treatment of various disorders.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in various animal models. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has also been investigated for its potential use in the treatment of neuropathic pain, depression, anxiety, and addiction.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-3-10-18(12-13)11-9-16(19)17-14-5-7-15(20-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYNMNZMFTBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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